molecular formula C7H11N3 B14753511 4-Ethyl-6-methylpyridazin-3-amine CAS No. 912331-57-8

4-Ethyl-6-methylpyridazin-3-amine

Cat. No.: B14753511
CAS No.: 912331-57-8
M. Wt: 137.18 g/mol
InChI Key: CNPKMURMCDJXQY-UHFFFAOYSA-N
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Description

4-Ethyl-6-methylpyridazin-3-amine (CAS Number: 912331-57-8) is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.182 g/mol . As a derivative of the pyridazine heterocycle, this amine is a valuable building block in medicinal chemistry and pharmaceutical research. Pyridazine derivatives are recognized as privileged structures in drug design due to their wide range of pharmacological activities . Recent research into novel pyridazin-3-one compounds has demonstrated exceptional vasorelaxant activity in preclinical models, showing significant potential for the development of new cardiovascular therapeutics . These related compounds act as potent vasodilators by promoting a remarkable increase in eNOS mRNA expression and upregulating aortic nitric oxide (NO) content, a key signaling molecule in vascular relaxation . The structural features of this compound make it a versatile key intermediate for synthesizing more complex molecules for biological evaluation, particularly as a core scaffold or a precursor for functionalization . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

912331-57-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-ethyl-6-methylpyridazin-3-amine

InChI

InChI=1S/C7H11N3/c1-3-6-4-5(2)9-10-7(6)8/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

CNPKMURMCDJXQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=C1)C)N

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Ethyl 6 Methylpyridazin 3 Amine and Its Analogues

Established Synthetic Pathways to the Pyridazine (B1198779) Nucleus

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through several established synthetic strategies. wikipedia.org These methods often involve the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. wikipedia.orgchemtube3d.com

Cyclization Reactions for Pyridazine Ring Formation

A cornerstone in pyridazine synthesis is the condensation reaction between 1,4-dicarbonyl compounds (like diketones or ketoacids) and hydrazine. wikipedia.orgchemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com The use of hydrazine hydrate (B1144303) is common in these cyclization reactions. liberty.edunih.gov The general mechanism involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration to form the heterocyclic ring. youtube.com

Another notable cyclization approach involves the reaction of β,γ-unsaturated hydrazones, which can undergo a 6-endo-trig cyclization to form 1,6-dihydropyridazines. These intermediates can then be efficiently converted to the corresponding pyridazines. organic-chemistry.org Additionally, the reaction of sodium azide (B81097) with appropriately substituted pyridazines can lead to cyclization, forming fused tetrazolopyridazine systems. rsc.org

Multi-Component Reactions in Pyridazine Synthesis

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach to complex molecules, including pyridazines. bohrium.com These one-pot reactions combine three or more starting materials to form the desired product, often with high selectivity. bohrium.com For instance, a copper(I)-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynyl esters has been developed for the regioselective synthesis of pyridazinones. nih.gov Another example involves the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, utilizing an ionic liquid catalyst. researchgate.net The Groebke–Blackburn–Bienaymé reaction is another multicomponent reaction that has been successfully applied to the synthesis of imidazo[1,2-b]pyridazines under sustainable conditions. researchgate.net

Transition Metal-Catalyzed Approaches to Pyridazines

Transition metal catalysis offers powerful tools for the synthesis and functionalization of pyridazines. elsevier.comnih.gov Copper-catalyzed reactions are particularly prevalent. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a direct route to pyridazines. organic-chemistry.org Copper has also been used to promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates to yield substituted pyrazoles, a related nitrogen-containing heterocycle. A copper-mediated cyclization of hydrazine with enediynones has also been reported to produce pyrazolo[1,5-a]pyridines. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to functionalize pre-existing pyridazine rings. nih.gov These methods allow for the introduction of various substituents onto the pyridazine core. Furthermore, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides a pathway to polysubstituted pyrazoles. While not directly forming pyridazines, this highlights the versatility of transition metals in synthesizing nitrogen-containing heterocycles.

Targeted Synthesis of 4-Ethyl-6-methylpyridazin-3-amine

While general methods for pyridazine synthesis are well-established, the specific synthesis of this compound requires a tailored approach to ensure the correct placement of the ethyl, methyl, and amine substituents.

Precursor-Based Synthetic Strategies

The synthesis of this compound would likely start from a suitably substituted 1,4-dicarbonyl precursor. A plausible precursor would be a 3-amino-2-ethyl-4-oxohexanoic acid derivative or a related diketone. The reaction of this precursor with hydrazine would lead to the formation of the pyridazine ring with the desired ethyl and methyl groups at positions 4 and 6, respectively. The amino group at position 3 could either be present in the precursor or introduced in a subsequent step.

For instance, the synthesis could conceptually start from a β-diketone which, upon reaction with hydrazine, would form the pyridazine core. researchgate.netcdnsciencepub.com The specific diketone required would be 3-ethyl-2,5-hexanedione. However, the introduction of the amine group at the 3-position presents a challenge. An alternative strategy could involve starting with a precursor already containing a nitrogen functionality that can be converted to an amine.

Research on related 4-amino pyridazin-3(2H)-one derivatives has shown that the pyridazinone scaffold can be constructed and subsequently functionalized at the 4-position with an amino group. nih.govsemanticscholar.org This suggests a potential route where a 4-ethyl-6-methylpyridazin-3-one is first synthesized and then converted to the target amine.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For cyclization reactions involving hydrazines, the choice of solvent can significantly impact the outcome. For example, in the Cu(II)-catalyzed cyclization of β,γ-unsaturated hydrazones, using acetonitrile (B52724) (MeCN) as the solvent yields 1,6-dihydropyridazines, while acetic acid (AcOH) leads directly to the pyridazine product in good yields. organic-chemistry.org

In the context of multi-component reactions, the catalyst and reaction medium play a vital role. For instance, the use of an ionic liquid like [bmim]Br/AlCl3 in conjunction with ultrasound irradiation has been shown to improve yields and shorten reaction times for pyridazinone synthesis compared to thermal methods. researchgate.net

For the final amination step, if proceeding through a pyridazinone intermediate, the conditions for converting the keto group to an amine would need careful optimization. This could involve reactions with aminating agents under specific temperature and pressure conditions. The synthesis of related N-substituted quinolone carboxamides demonstrates that refluxing an ethyl ester precursor with an appropriate amine in a solvent like THF with a few drops of DMF at elevated temperatures for an extended period can lead to the desired amide product. mdpi.com While not a direct analog, this provides insights into the conditions that might be required for amidation reactions in heterocyclic systems.

Derivatization Strategies for this compound

Derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For the this compound scaffold, these strategies are aimed at exploring the structure-activity relationships by modifying the core pyridazine structure.

The pyridazine ring is a versatile platform that can be functionalized through various chemical reactions. Metal-catalyzed cross-coupling reactions are particularly prominent for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Techniques such as Sonogashira, Heck, Suzuki-Miyaura, and Negishi couplings enable the introduction of a wide array of substituents onto the pyridazine core. researchgate.net For instance, the synthesis of iodopyridazines serves as a crucial step, creating versatile intermediates ripe for further modification through nucleophilic substitution or cross-coupling. acs.org

Another approach involves building the ring with the desired functionality already in place. This can be achieved through cycloaddition reactions or condensation of appropriately substituted precursors. mdpi.comuminho.pt For example, pyridopyridazinone derivatives can be synthesized through the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine. uminho.pt The table below summarizes key functionalization reactions applicable to the pyridazine system.

Reaction TypeReagents/CatalystsPosition FunctionalizedReference
Suzuki-Miyaura CouplingPd Catalyst, Boronic Acids/EstersC-positions researchgate.net
Heck CouplingPd Catalyst, AlkenesC-positions researchgate.net
Sonogashira CouplingPd/Cu Catalysts, Terminal AlkynesC-positions researchgate.net
Nucleophilic SubstitutionNucleophiles (e.g., amines, alkoxides)Halogenated C-positions researchgate.net
CyclocondensationDicarbonyl compounds, HydrazineRing formation mdpi.comuminho.pt

This table illustrates general methods for pyridazine functionalization.

The introduction of varied chemical groups onto the this compound framework is essential for developing new analogues. The amino group at the 3-position is a key handle for derivatization, allowing for the formation of amides, sulfonamides, and ureas. Furthermore, the pyridazine ring itself can be adorned with diverse functionalities.

For example, starting from pyridazin-3(2H)-one precursors, treatment with reagents like phosphorus oxychloride can introduce a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov This allows for the incorporation of hydrazinyl, azido, or other nitrogen-based nucleophiles. The hydrazinyl group, in turn, can be used to construct fused heterocyclic systems, such as pyridazinotriazines, by reacting with reagents like acetic anhydride (B1165640) or carbon disulphide. nih.gov These reactions significantly expand the chemical space accessible from the pyridazine core.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. researchgate.netmdpi.comcambridgemedchemconsulting.com For pyridazine-containing compounds, this can involve modifications to the substituents or the core heterocycle itself.

Classical bioisosteres for substituents like a methyl group include other small alkyl groups, halogens (like chlorine or fluorine), or a hydroxyl group. mdpi.com Nonclassical bioisosteres offer more significant structural changes while preserving key electronic and steric properties. For example, a trifluoromethyl group can be introduced as a nonclassical bioisostere, often leading to improved metabolic stability and binding affinity. mdpi.com

The pyridazine ring itself can act as a bioisostere for other heterocycles. Research has shown it to be an effective replacement for thiadiazole and oxadiazole rings in certain contexts, maintaining crucial hydrogen bonding interactions. nih.gov This interchangeability allows chemists to navigate around patent-protected scaffolds and optimize pharmacokinetic properties. researchgate.netmdpi.com

Original Group/MoietyBioisosteric ReplacementRationaleReference
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improved pharmacokinetic properties, increased sp3 character. domainex.co.uk
Methyl (-CH3)Chlorine (-Cl), Fluorine (-F)Similar steric size and electronic properties (classical). mdpi.com
Benzoyl GroupAryl difluoromethyl bicyclopentane (ADB)Novel benzophenone (B1666685) bioisostere. domainex.co.uk
Thiadiazole RingPyridazine RingConservation of key hydrogen-bonding elements. nih.gov
Carboxylic AcidTetrazoleSimilar acidic properties and spatial arrangement. blumberginstitute.org

This table presents examples of bioisosteric replacements relevant to drug design and heterocyclic chemistry.

Green Chemistry Principles in Pyridazine Synthesis

The application of green chemistry principles to the synthesis of pyridazines and other nitrogen heterocycles is gaining significant traction. rasayanjournal.co.inresearchgate.net The goal is to develop more environmentally benign processes by minimizing waste, reducing energy consumption, and using safer chemicals. skpharmteco.comnih.gov

Key green strategies applicable to pyridazine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, which increases efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with safer alternatives such as ethanol, water, or ionic liquids is a primary focus. rasayanjournal.co.inskpharmteco.com In some cases, reactions can be run under solvent-free conditions, particularly with techniques like ball milling. researchgate.net

Catalysis: Employing reusable heterogeneous catalysts instead of stoichiometric reagents minimizes waste and simplifies product purification. researchgate.net Organocatalysts are also being explored as metal-free alternatives. researchgate.net

These approaches not only reduce the environmental impact of chemical synthesis but also align with goals of economic feasibility and process safety. rasayanjournal.co.in The adoption of these green methodologies is crucial for the sustainable development of new pyridazine-based compounds. researchgate.net

Iii. Biological and Pharmacological Activities of 4 Ethyl 6 Methylpyridazin 3 Amine and Its Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations (In Vitro)

Derivatives of pyridazine (B1198779) and structurally related nitrogen heterocycles have been a subject of significant interest in the search for new antimicrobial agents. Laboratory studies have evaluated their effectiveness against a variety of pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency

The antibacterial potential of pyridazine derivatives and related compounds has been assessed against both Gram-positive and Gram-negative bacteria. Studies on diquaternary salts and pyridinium-indolizines derived from 4,4'-bipyridine (B149096) have shown that some of these compounds can inhibit bacterial growth, with activity dependent on their specific structure and concentration. researchgate.net Similarly, certain 3,4-dihydro-s-triazinobenzimidazole derivatives have demonstrated in vitro antimicrobial activity, particularly against Gram-positive bacteria, with the most effective compounds featuring naphthyl or halogenated phenyl groups on the triazine ring. nih.gov

Research into N-substituted 3-aminopyrazine-2-carboxamides revealed that antibacterial activity was present in phenyl and alkyl derivatives, which increased with the length of the carbon side chain. nih.gov In another study, chiral tricarbonyl rhenium(I) complexes incorporating pinene-substituted bipyridine ligands showed significant antibacterial efficacy against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus (MRSA and MSSA), highlighting the crucial role of chirality in biological activity. mdpi.com In contrast, analogous complexes with non-chiral ligands were inactive. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Heterocyclic Derivatives

Compound Class Test Organism(s) Key Findings Reference(s)
Chiral Rhenium(I) Complexes S. aureus (MRSA & MSSA) Notable efficacy with MIC values of 1.6 μM. mdpi.com
3,4-dihydro-s-triazinobenzimidazoles Gram-positive bacteria 12 of 31 derivatives showed activity. nih.gov

Antifungal Activities

The antifungal properties of pyridazine analogues have also been a focus of investigation. A series of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed activity against Candida albicans, with compounds bearing aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core exhibiting the highest inhibition zones. nih.gov Docking studies suggested these compounds may act by inhibiting N-myristoltransferase. nih.gov

Similarly, N-substituted 3-aminopyrazine-2-carboxamides demonstrated antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives found that several compounds displayed good antifungal activity. nih.gov Specifically, derivatives with a phenyl group were the most active, with one hybrid showing a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against C. albicans and another showing the same MIC against Rhodotorula sp. nih.gov Another study found that certain pyridine (B92270) derivatives had moderate antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Heterocyclic Derivatives

Compound Class Fungal Strain(s) Activity (MIC) Reference(s)
Hybrid bis-(imidazole)-pyridine (Y = -Ph) C. albicans wild type 3.9 µg/mL nih.gov
Hybrid bis-(benzimidazole)-pyridine (Y = -Ph) Rhodotorula sp. 3.9 µg/mL nih.gov
Hybrid bis-(imidazole)-pyridine (Y = -Br) C. albicans wild type 62.5 µg/mL nih.gov
4,6-disubstituted s-triazin-2-yl amino acids C. albicans Showed high inhibition zones. nih.gov

Antitubercular and Antimycobacterial Potentials

A significant area of research has been the evaluation of pyridazine and pyridine derivatives against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A new class of N1-substituted-diphenyl ether-bis-pyridazine derivatives was synthesized, with two compounds, 2a and 3b, identified as potent inhibitors of Mtb. eurekaselect.com Their activity was found to be superior to the second-line drug Pyrimethamine. eurekaselect.com

Derivatives of pyridine have also shown promise. A set of pyridine derivatives with a substituted alkylthio chain or a piperidyl ring were moderately active against both Mtb and nontuberculous mycobacteria. nih.gov Specifically, 2,4-disubstituted pyridine derivatives demonstrated significant bactericidal activity against Mtb located within human macrophages. frontiersin.org The synthesis of various isonicotinyl hydrazones led to the discovery of 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, which was highly potent against both Mtb H37Rv and INH-resistant Mtb, with a MIC of 0.49 µM. nih.gov This compound was 185 times more active than isoniazid (B1672263) against the resistant strain. nih.gov

Furthermore, studies on other related heterocyclic structures, such as ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylates, have identified compounds with potent activity against H37Rv and multidrug-resistant (MDR) Mtb strains, with MICs ranging from 4–32 μg/mL. rsc.org N-substituted 3-aminopyrazine-2-carboxamides were also evaluated, with 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showing the highest activity against Mtb H37Rv (MIC = 12.5 µg/mL). nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Heterocyclic Derivatives

Compound / Class Test Strain(s) Activity (MIC/IC₅₀) Reference(s)
Bis-pyridazine derivatives (2a, 3b) M. tuberculosis Potent inhibitors, superior to Pyrimethamine. eurekaselect.com
Isoniazid and pyridine derivatives (1, 2) Mtb H37Rv IC₅₀ of 3.2 µM and 1.5 µM, respectively. nih.gov
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) Mtb H37Rv & INH-resistant Mtb 0.49 µM nih.gov
Indolizine derivatives (5d, 5e, 5f, 5h, 5l, 5n) XDR-Mtb 16–128 μg/mL rsc.org
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) Mtb H37Rv 12.5 µg/mL nih.gov

Antineoplastic and Cytotoxic Research (In Vitro Cell Lines)

The cytotoxic potential of pyridazine derivatives and related heterocyclic compounds against various cancer cell lines is an active area of research. These in vitro studies aim to identify compounds that can inhibit cancer cell growth and to understand their mechanisms of action.

Inhibition of Cancer Cell Proliferation

A variety of pyridazine derivatives have demonstrated significant antiproliferative activity. A series of new benzopyridazine derivatives were synthesized and showed promising activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. ekb.eg Notably, several of these compounds were more potent and selective against the HepG-2 cell line than the standard drug doxorubicin. ekb.eg Another study focused on 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives, which were evaluated against five human cancer cell lines, with HCT-116 and HeLa (cervical) cells being the most sensitive. researchgate.net

Derivatives of the related pyrimidine (B1678525) scaffold have also been investigated. For instance, 6-ferrocenylpyrimidin-4(3H)-one derivatives induced a dose-dependent cytotoxic response in MCF-7 breast cancer cells, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing the most pronounced effect (IC₅₀ of 17 ± 1 µM). nih.gov Furthermore, a series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides were evaluated against a panel of human cancer cell lines, including ovarian, lung, breast, and colon cancer cells, with several compounds showing potent IC₅₀ values. nih.gov

In studies of other heterocyclic structures, 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were found to have strong inhibitory activity against human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, with IC₅₀ values of 507 nM and 325 nM, respectively, for compound C14. nih.gov

Table 4: Cytotoxic Activity (IC₅₀) of Selected Heterocyclic Derivatives against Cancer Cell Lines

Compound / Class Cell Line IC₅₀ Value Reference(s)
Benzopyridazine derivative (5b) HepG-2 (Liver) 1.6 µM ekb.eg
Benzopyridazine derivative (5c) HepG-2 (Liver) 1.5 µM ekb.eg
Benzopyridazine derivative (5d) HepG-2 (Liver) 1.6 µM ekb.eg
2-methyl-6-ferrocenylpyrimidin-4(3H)-one MCF-7 (Breast) 17 ± 1 µM nih.gov
Pyridazin-3(2H)-one derivative (5l) HeLa (Cervical) 36 µM researchgate.net
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (C14) MV4-11 (AML) 325 nM nih.gov
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (C14) MOLM-13 (AML) 507 nM nih.gov

Modulation of Oncogenic Pathways (e.g., PI3K/mTOR)

The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently deregulated in human cancers, making it a key target for anticancer drug development. Research has identified several pyridazine and pyridine derivatives that can modulate this pathway.

One notable compound is PQR309 (bimiralisib), a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, which acts as a potent pan-class I PI3K inhibitor and also targets mTOR kinase at higher concentrations. acs.org Its development involved synthesizing a library of 4,6-dimorpholino-1,3,5-triazines substituted with various aryl moieties. acs.org

In a different study, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were designed as potential PI3Kα inhibitors. mdpi.com The most active compound, derivative 16, displayed an IC₅₀ of 13 µM against the Caco-2 colorectal adenocarcinoma cell line and was found to significantly affect the genes encoding for AKT, BAD, and PI3K. mdpi.com Additionally, a series of simplified 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized to target Fms-like tyrosine kinase 3 (FLT3), another important oncogenic pathway. nih.gov Compound C14 from this series showed potent inhibition against FLT3 and induced apoptosis in the MV4-11 cell line by inhibiting FLT3 signal pathways. nih.gov

Table 5: Activity of Selected Heterocyclic Derivatives on Oncogenic Pathways

Compound / Class Target Pathway/Kinase Cell Line(s) Key Findings Reference(s)
PQR309 (bimiralisib) Pan-class I PI3K/mTOR N/A Potent, balanced inhibitor of PI3K and mTOR. acs.org
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16) PI3Kα Caco-2 IC₅₀ = 13 µM; affected AKT, BAD, and PI3K genes. mdpi.com

Enzyme and Receptor Modulatory Studies (In Vitro)

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a crucial pharmacophore in a variety of biologically active compounds. Derivatives of 4-Ethyl-6-methylpyridazin-3-amine have been investigated for their interactions with numerous enzymes and receptors, revealing a broad spectrum of modulatory activities in in vitro settings. These studies are fundamental to understanding their therapeutic potential across different disease areas.

Derivatives of the aminopyridazine and related pyridazine structures have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Notably, a series of novel triazolo[4,3-b]pyridazine derivatives were synthesized and identified as powerful dual inhibitors of c-Met and Pim-1 kinases. rsc.org The design of these compounds aimed to merge the pharmacophoric features necessary for inhibiting both enzymes. rsc.org In a screen against 60 cancer cell lines, several derivatives showed potent antiproliferative effects. rsc.org For instance, compound 4g (a p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative) exhibited strong cytotoxic impacts, with a mean growth inhibition percentage (GI%) of 55.84 across the cell lines. rsc.org Subsequent enzymatic assays confirmed its potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. rsc.org Further biological investigation revealed that compound 4g could induce cell cycle arrest in the S phase in MCF-7 breast cancer cells and significantly promote apoptosis. rsc.org Molecular docking studies suggested that this derivative interacts effectively with the ATP-binding site of both kinases. rsc.org

Another study focused on triazolo-pyridazine and triazolo-pyrimidine derivatives, identifying them as potential class II c-Met inhibitors. acs.org The most promising compound, 12e , showed significant cytotoxicity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 μM, respectively. acs.org This compound also demonstrated potent c-Met enzymatic inhibition with an IC50 value of 0.09 μM. acs.org

Additionally, derivatives based on the related 2-aminopyridine (B139424) scaffold have been reported as effective c-Met kinase inhibitors. nih.govmdpi.com Molecular modeling studies on these 2-aminopyridine derivatives helped elucidate the key interactions within the c-Met binding site, highlighting the importance of residues like Tyr1230 and Arg1208 for inhibitor activity. nih.govmdpi.com

The Aurora kinases, another family of enzymes crucial for cell division, have also been a target for related heterocyclic compounds. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, with some compounds showing high oral bioavailability and efficacy in in vivo tumor models. nih.gov

Interactive Data Table: c-Met/Pim-1 Inhibition by Triazolo[4,3-b]pyridazine Derivatives

Derivatives of aminopyridazine have been shown to interact with the GABAA receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA), known as SR 95103 , was synthesized and identified as a selective and competitive antagonist at the GABAA receptor site. acs.orgacs.org

In radioligand binding assays, SR 95103 displaced [3H]GABA from rat brain membranes with an apparent Ki of 2.2 μM. acs.orgnih.gov It also antagonized the GABA-induced enhancement of [3H]diazepam binding in a concentration-dependent manner, which is characteristic of a GABAA receptor antagonist. acs.orgnih.gov Electrophysiological studies further confirmed this mechanism, showing that SR 95103 competitively antagonized GABA-induced membrane depolarization in rat spinal ganglia with a potency similar to that of the classic GABAA antagonist, bicuculline. acs.orgnih.gov

Importantly, SR 95103 demonstrated high selectivity; at a concentration of 100 μM, it did not interact with a variety of other key central nervous system receptors, including GABAB, strychnine, and glutamate (B1630785) receptors. acs.orgacs.org It also did not affect GABA uptake or the activity of enzymes involved in GABA metabolism. acs.orgacs.org

Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β peptides. While numerous small molecule inhibitors have been developed, research has largely focused on scaffolds other than pyridazine. Studies have described potent BACE1 inhibitors based on fused pyridine-derived structures and pyridinyl aminohydantoins. acs.orgibs.re.kr For example, a novel class of pyridinyl aminohydantoins was developed, with compound (S)-4g showing an IC50 of 20 nM for BACE1. ibs.re.kr However, specific research detailing the activity of this compound or its direct derivatives as BACE1 inhibitors is not extensively documented in the reviewed literature.

Inhibition of dipeptidyl peptidase IV (DPP-IV) is an established therapeutic strategy for managing type 2 diabetes. A series of novel pyridazine-acetohydrazide hybrids have been designed, synthesized, and evaluated for their DPP-IV inhibitory activity. nih.gov Molecular docking studies indicated that these compounds effectively interact with active site residues of the DPP-IV enzyme. nih.gov

In vitro enzymatic assays demonstrated that several of these pyridazine derivatives were highly effective. Notably, compounds 6e and 6l were identified as the most potent DPP-IV inhibitors in the series, with IC50 values of 6.48 nM and 8.22 nM, respectively. nih.gov These values indicate a higher potency when compared to the reference drug, sitagliptin, which had an IC50 of 13.02 nM in the same study. nih.gov

Interactive Data Table: DPP-IV Inhibition by Pyridazine-Acetohydrazide Derivatives

Fatty Acid Binding Protein 4 (FABP4) is a carrier protein involved in fatty acid transport and has emerged as a therapeutic target for metabolic diseases and cancer. Research has successfully identified the 4-amino-pyridazin-3(2H)-one scaffold as a promising starting point for the development of novel FABP4 inhibitors. researchgate.netresearchgate.net

Through computational design, synthesis, and biological evaluation, a series of 4-amino and 4-ureido pyridazinone derivatives were developed. ibs.re.kr An initial screening identified compounds with inhibitory activity in the low micromolar range. ibs.re.kr Further structural optimization of this pyridazinone scaffold led to the identification of new analogs with significantly increased potency. researchgate.netresearchgate.net The most potent analog from this optimized series, compound 14e , exhibited an IC50 of 1.57 μM, a value lower than that of the positive control used in the study. researchgate.netresearchgate.net Modeling studies suggest that 14e is a promising candidate for further in vivo evaluation. researchgate.net

Interactive Data Table: FABP4 Inhibition by 4-Amino-pyridazin-3(2H)-one Derivatives

Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide, a critical signaling molecule. The three main isoforms are neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors a therapeutic goal.

Patent literature has described 3-substituted acs.orgacs.orgresearchgate.nettriazolo[1,2-a]pyridazine derivatives as potent inhibitors of iNOS. researchgate.net Among these, compounds containing nitro groups were found to be the most potent, with IC50 values in the picomolar range (10–24 pM) and no associated cytotoxicity in RINm5F cells. researchgate.net Research on 3-monosubstituted acs.orgacs.orgresearchgate.nettriazolo[1,2-a]pyridazine-1-thiones also confirmed their inhibitory activity against iNOS in cell-based assays, with aryl-substituted derivatives showing the highest activity. researchgate.net

The related 2-aminopyridine scaffold has also been extensively explored for NOS inhibition. acs.org While the simple compound 4-methylaminopyridine is a nonselective NOS inhibitor, elaboration of the structure with substitutions like a 4-piperidine carbamate (B1207046) or amide can lead to potent and highly selective iNOS inhibitors. acs.org

Other Investigated Biological Activities (In Vitro)

Beyond the primary areas of research, derivatives of the pyridazine nucleus, including structures related to this compound, have been explored for other significant biological effects. These investigations have unveiled potential applications in treating infectious diseases, neurological conditions, and inflammatory disorders.

The quest for novel antimalarial agents has led researchers to explore various heterocyclic compounds, including pyridazine derivatives. In vitro studies are fundamental in evaluating the efficacy of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into 4-aminoquinoline-clubbed 1,3,5-triazine (B166579) derivatives has shown that these molecules exhibit considerable bioactivity against the malaria parasite. nih.gov The antimalarial activity of these compounds was assessed in vitro against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov Docking analyses suggest that these molecules fit deeply into the active site of the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a key target for antimalarial drugs. nih.gov The primary force in this interaction appears to be hydrophobic, with minor contributions from hydrogen bonds. nih.gov

In another study, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were designed and evaluated for their in vitro antimalarial activity against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com The results indicated that these compounds have antimalarial activity with IC₅₀ values in the sub-micromolar to micromolar range. mdpi.com One of the most promising compounds, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m), demonstrated significant potency. mdpi.com

CompoundP. falciparum Strain W2 (IC₅₀ µM)P. falciparum Strain 3D7 (IC₅₀ µM)Cytotoxicity on HepG2 cells (IC₅₀ µM)Selectivity Index (SI) on W2Selectivity Index (SI) on 3D7
1b 14.88>25.78>25>1.68-
1m 0.070.0662.11887.291035.17
Chloroquine 0.400.11---
Mefloquine 0.0160.06---
Data sourced from a study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives. mdpi.com

Derivatives of various heterocyclic systems, including those related to pyridazines, have been synthesized and evaluated for their potential to manage seizures. In vitro and in vivo screening models are employed to identify compounds with anticonvulsant activity.

A study on new hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene (B33073) rings revealed significant anticonvulsant activity in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. nih.gov The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), showed higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in certain tests. nih.gov In vitro investigations into its mechanism of action indicated a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Another series of substituted 4-amino-benzene sulfonamides were designed and screened for anticonvulsant activity using the MES model. nih.gov The compound 4-[2-(4-acetyl-phenylamino)-ethyl]-benzene sulfonamide was identified as the most potent in this series. nih.gov Docking studies suggested a possible mechanism of action through the inhibition of the carbonic anhydrase enzyme. nih.gov

CompoundAnticonvulsant Activity (MES test, 100 mg/kg)Anticonvulsant Activity (6 Hz test, 32 mA)Anticonvulsant Activity (scPTZ test)
Compound 3 ActivePotentActive (50% protection)
Compound 4 Active (75% protection)PotentInactive
Compound 6 ActivePotentInactive
Compound 9 Active (50% protection)Less ActiveInactive
Data from a study on pyrrolidine-2,5-dione derivatives, indicating the percentage of tested animals protected from seizures. nih.gov

The pyridazine and pyridazinone scaffolds are of significant interest in the development of new anti-inflammatory agents. In vitro assays are commonly used to assess the ability of these compounds to modulate inflammatory pathways.

A series of pyridazinone derivatives bearing an indole (B1671886) moiety were developed and evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory process. nih.gov The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) was identified as a promising candidate with selective inhibitory activity against the PDE4B isoenzyme. nih.gov This compound was shown to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages, suggesting its potential to limit inflammatory processes by targeting both immune cell activation and recruitment. nih.gov

In another study, a newly synthesized pyrido[3,4-d]pyridazine (B3350088) derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM), was evaluated for its anti-inflammatory activity. nih.gov The study utilized colorimetric assays to measure the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of flurbiprofen (B1673479) amides has also been explored as a strategy to develop safer NSAIDs with improved therapeutic efficacy. mdpi.com In vitro anti-inflammatory activity can also be assessed through the inhibition of protein denaturation. mdpi.com

CompoundPDE4B Inhibition at 20 µM (%)PDE4B IC₅₀ (nM)
4ba 64251 ± 18
Roflumilast (Reference) 75Not specified
Data for the pyridazinone derivative 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba). nih.gov

The development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease is a major area of research. Pyridazine-related structures are being investigated for their potential to target key pathological features of these diseases.

In the context of Alzheimer's disease, new peptide derivatives of 4-aminopyridine (B3432731) have been synthesized with the aim of reducing the toxicity of the parent compound. nih.gov Some of these derivatives contain analogues of a β-secretase inhibitory peptide, and their β-secretase inhibitory activity was determined using a fluorescent method. nih.gov Additionally, 4-(Aryl)-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines and their subsequent derivatives have been evaluated for their anti-Alzheimer's activities. eurekaselect.com

For Parkinson's disease, a key focus is the aggregation of the protein α-synuclein. A series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were designed and evaluated for their ability to bind to α-synuclein aggregates. mdpi.com Compounds 7f, 7j, and 8i showed a high affinity for α-synuclein. mdpi.com In vitro binding assays with a radiolabeled version of compound 8i ([¹²⁵I]8i) demonstrated potent and selective binding to α-synuclein in brain tissues from Parkinson's disease patients, with a dissociation constant (Kd) of 5 nM. mdpi.com These findings suggest the potential of this chemical scaffold for developing imaging agents to detect α-synuclein aggregates in the brain. mdpi.com

CompoundTargetBinding Affinity (Kd)
[¹²⁵I]8i α-synuclein fibrils (PD brain tissue)5 nM
[¹²⁵I]8i LBD-amplified α-synuclein fibrils5 nM
Data for the N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative [¹²⁵I]8i. mdpi.com

Iv. Mechanistic Investigations at the Molecular Level

Elucidation of Molecular Mechanisms of Action

Research into the broader class of pyridazinone-containing compounds has identified key molecular targets and interactions that drive their biological effects. These studies, primarily focused on close analogs, form the basis of our understanding of how 4-Ethyl-6-methylpyridazin-3-amine might function at a molecular level.

The primary molecular target identified for the 4-amino-pyridazin-3(2H)-one scaffold, to which this compound belongs, is the Fatty Acid-Binding Protein 4 (FABP4) . nih.govnih.govcore.ac.uk FABP4 is a carrier protein for fatty acids and is predominantly expressed in adipocytes and macrophages. nih.gov Its involvement in metabolic and inflammatory pathways has made it a therapeutic target for a range of diseases.

The validation of FABP4 as a target for pyridazinone derivatives stems from several key findings:

Knockout Studies: Animal models lacking FABP4 have shown protection against insulin (B600854) resistance, atherosclerosis, and other pathological conditions linked to metabolic syndrome. nih.gov

Role in Cancer: FABP4 expression has been linked to the progression of various cancers, including colon, ovarian, and glioblastoma, by promoting metastasis and cell growth. nih.gov Inhibition of FABP4 with small molecules has been shown to weaken the migration and invasion of cancer cells. nih.gov

Inhibitor Development: A variety of small molecule inhibitors targeting FABP4 have been developed, with the pyridazinone scaffold emerging as a promising core structure. nih.govcore.ac.uk

Another identified target for certain pyridazinone derivatives is Phosphodiesterase 4 (PDE4) , an enzyme that regulates inflammation. nih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. nih.gov

Molecular docking and modeling studies on 4-amino-pyridazin-3(2H)-one analogs have elucidated their binding modes within the FABP4 pocket. nih.gov These studies reveal that the interactions are primarily driven by hydrogen bonds and hydrophobic interactions.

Key interactions for related pyridazinone inhibitors within the FABP4 binding site include:

Hydrogen Bonding: The pyridazinone core is capable of forming hydrogen bonds with key amino acid residues. For instance, studies on related compounds show interactions with residues such as R126 and Y128 . nih.gov A network of water molecules can also mediate these hydrogen bonding interactions. nih.gov

Hydrophobic Interactions: The hydrophobic pocket of FABP4 accommodates the lipophilic portions of the inhibitors. The substituents on the pyridazinone ring play a crucial role in these interactions.

For some pyridazinone analogs targeting PDE4, it has been observed that a hydrogen bond donor function on the pyridazinone ring is optimal for affinity to the PDE4B isoform. nih.gov

Interaction TypeKey Residues/Features (in FABP4)Role in Binding of Analogs
Hydrogen BondingR126, Y128, R106Anchors the pyridazinone scaffold within the binding pocket.
Hydrophobic InteractionsHydrophobic pocketAccommodates alkyl and aryl substituents, contributing to affinity.
Ionic InteractionsNot prominently reported for this scaffold.-

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs function as allosteric modulators or induce significant conformational changes in their primary target, FABP4. The available data points towards competitive inhibition within the fatty acid-binding pocket. nih.gov

Cellular Pathway Modulation Studies

The interaction of pyridazinone derivatives with their molecular targets initiates a cascade of events that modulate cellular pathways, particularly those involved in inflammation and metabolism.

Studies on pyridazinone analogs have demonstrated their ability to intervene in key signaling pathways:

NF-κB Signaling: A number of pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in human monocytic cells. This pathway is a central regulator of the inflammatory response.

Cytokine and Chemokine Regulation: By targeting PDE4, certain pyridazinone derivatives can regulate the production of pro-inflammatory cytokines and chemokines. nih.gov For example, the derivative 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has been shown to regulate the production of potent pro-inflammatory mediators such as IL-6, IL-8, and TNF-α in human primary macrophages. nih.gov

Signaling PathwayEffect of Pyridazinone AnalogsDownstream Consequence
NF-κB SignalingInhibition of LPS-induced activationReduction of inflammatory gene expression.
Cytokine Signaling (e.g., via PDE4)Regulation of IL-6, IL-8, TNF-α productionModulation of immune cell activation and recruitment. nih.gov

The broad anti-inflammatory properties of the pyridazinone class of compounds suggest potential immunomodulatory effects. nih.gov By regulating inflammatory mediators, these compounds can influence the activity of immune cells. nih.gov For instance, some derivatives have been noted for their ability to limit inflammatory processes by affecting both immune cell activation and recruitment. nih.gov

Direct studies on the epigenetic effects of this compound or its close analogs are not available in the current body of literature.

V. Structure Activity Relationship Sar Studies

Systematic Modification of the 4-Ethyl-6-methylpyridazin-3-amine Scaffold

The pyridazine (B1198779) ring is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. Systematic modifications of the this compound scaffold are undertaken to probe the chemical space around this core structure, aiming to enhance its desired biological activities.

The biological activity of pyridazin-3-amine derivatives can be significantly modulated by the nature and position of various substituents. Research on related pyridazinone derivatives has shown that modifications at different positions of the pyridazine ring can lead to substantial changes in efficacy. researchgate.net For instance, in a series of 6-phenyl-pyridazin-3(2H)-one derivatives, the introduction of different aryl or heteroaryl-2-ylmethyl groups at the 4-position and a substituted piperazine-1-yl)propyl chain at the N-2 position resulted in a range of cytotoxic activities against various human cancer cell lines. researchgate.net

Representative Data Table: Impact of Substituent Variation on Biological Activity of Hypothetical Pyridazin-3-amine Analogs

Compound IDR1 (at position 4)R2 (at position 6)R3 (at amino group)Biological Activity (IC50, µM) - Hypothetical Data
A -CH2CH3 -CH3 -H 10.5
B-CH3-CH3-H15.2
C-CH2CH3-Phenyl-H5.8
D-CH2CH3-CH3-CH38.1
E-CH2CH3-CH3-COCH325.0

This table is for illustrative purposes only and is based on general SAR principles for pyridazine derivatives.

The hypothetical data in the table suggests that:

Altering the alkyl group at position 4 (Compound B vs. A) could influence potency.

Replacing the methyl group at position 6 with a larger, aromatic group like phenyl (Compound C vs. A) might enhance activity, potentially through additional binding interactions.

Substitution on the exocyclic amino group (Compounds D and E vs. A) could also modulate activity, with small alkyl groups possibly being favorable while larger acyl groups might decrease potency.

The specific placement of functional groups on the pyridazin-3-amine scaffold is a critical determinant of both the potency and selectivity of the compound. In broader studies of pyridazine derivatives, it has been observed that the substitution pattern significantly influences the biological profile. For example, in a series of 2,4-diamino-pyrimidine anti-malarials, the position of substituents on the pyrimidine (B1678525) ring had a marked effect on activity. nih.gov

For the this compound scaffold, the key positions for modification are:

Position 4: The ethyl group could be varied in size and lipophilicity.

Position 6: The methyl group could be replaced with other alkyl, aryl, or heteroaryl groups to explore steric and electronic effects.

N1 and N2 of the Pyridazine Ring: While the parent compound is a pyridazin-3-amine, related pyridazinone studies show that substitution at the N-2 position with linkers connected to other cyclic amines can be a fruitful strategy for enhancing activity. researchgate.net

The precise positional arrangement of these functional groups would be expected to influence interactions with biological targets, thereby affecting both efficacy and selectivity against different targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for biological function. mdpi.com

The development of a predictive QSAR model for this compound analogs would typically involve the following steps:

Data Set Selection: A series of analogs with experimentally determined biological potencies (e.g., IC50 or EC50 values) would be compiled. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

While a specific QSAR model for this compound is not publicly available, studies on related aromatic amines and heterocyclic compounds have successfully employed these techniques to develop predictive models for various biological activities, including carcinogenicity and antiproliferative effects. mdpi.comsemanticscholar.org

Representative QSAR Model Equation (Hypothetical)

A hypothetical QSAR model for a series of pyridazin-3-amine derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 0.8 * AROM - 2.1

Where:

log(1/IC50) is the biological activity.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

AROM is a descriptor for aromaticity.

This equation is purely illustrative of the type of model that could be developed.

The analysis of a QSAR model reveals which molecular descriptors are most significantly correlated with the observed biological activity. This information provides valuable insights into the mechanism of action at a molecular level.

For a class of compounds like substituted pyridazinamines, key molecular descriptors that are often found to be important include:

Hydrophobicity (LogP): This descriptor is frequently correlated with the ability of a compound to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov

Electronic Properties: Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be related to the reactivity of the molecule and its ability to participate in charge-transfer interactions. semanticscholar.org

Steric Parameters (e.g., Molar Refractivity, Molecular Volume): These descriptors relate to the size and shape of the molecule and are crucial for ensuring a good fit within a binding site. semanticscholar.org

Representative Table: Correlation of Descriptors with Activity (Hypothetical)

Molecular DescriptorCorrelation with ActivityInterpretation
LogP PositiveIncreased lipophilicity may enhance membrane permeability or binding to a hydrophobic target site.
Molecular Weight NegativeLarger molecules may have reduced solubility or encounter steric hindrance at the binding site.
Number of H-Bond Donors PositiveHydrogen bonding is likely a key interaction with the biological target.
Dipole Moment PositiveA higher dipole moment may indicate more favorable polar interactions with the target.

This table is for illustrative purposes only and is based on general QSAR principles.

The correlation analysis helps in understanding the driving forces for the biological activity and guides the design of new analogs with improved potency. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a profound role in the biological activity of chiral molecules. If a molecule and/or its biological target are chiral, the different enantiomers or diastereomers of the molecule can exhibit significantly different potencies, efficacies, and even different types of biological activity.

For this compound itself, the molecule is achiral. However, the introduction of a chiral center, for example by modifying the ethyl group at position 4 to a sec-butyl group, would result in enantiomers. In such a case, it would be crucial to separate and test the individual enantiomers, as one might be significantly more active than the other.

This principle is well-established in medicinal chemistry. For example, in a study of chiral pyridazinone derivatives, the individual enantiomers showed different inhibitory activities on platelet aggregation. This highlights the importance of considering stereochemistry in the design and evaluation of new drug candidates. The differential activity of stereoisomers is often attributed to the three-dimensional arrangement of functional groups, which allows for a more optimal interaction of one isomer with the chiral binding site of a biological target.

Vi. Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in optimizing molecular geometry and calculating electronic properties that govern a molecule's behavior. For derivatives of pyridazine (B1198779), DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can elucidate the most stable molecular conformation and provide data on vibrational frequencies and electronic characteristics. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov This analysis is crucial for predicting how a molecule like 4-Ethyl-6-methylpyridazin-3-amine might participate in chemical reactions.

Table 1: Conceptual Framework of Frontier Molecular Orbital Analysis

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Represents the capacity to donate an electron. Higher energy values indicate a greater propensity for electron donation (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Represents the capacity to accept an electron. Lower energy values indicate a greater propensity for electron acceptance (electrophilicity). wuxibiology.com

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govresearchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These quantum chemical identifiers provide a more detailed picture of the molecule's electrophilic and nucleophilic nature.

Ionization Potential (I) and Electron Affinity (A) : These are directly related to the HOMO and LUMO energies, approximated by the equations I ≈ -EHOMO and A ≈ -ELUMO. materialsciencejournal.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are fundamental in predicting how this compound would behave in different chemical environments.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

The MEP map is color-coded to identify different electrostatic regions:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like nitrogen and oxygen. researchgate.net

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green : Represents areas of neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the amine group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the amine hydrogens.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

Molecular docking simulations predict how a ligand like this compound fits into a protein's binding pocket and identifies the specific non-covalent interactions that stabilize the complex. These interactions include:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Van der Waals forces

For instance, studies on related pyridazinone derivatives targeting Fatty Acid-Binding Protein 4 (FABP4) have shown that these molecules can form strong hydrogen bond interactions with key amino acid residues such as Arginine (R126) and Tyrosine (Y128) within the binding pocket. nih.gov Similarly, docking studies of pyrimidine (B1678525) derivatives with Cyclin-Dependent Kinases (CDKs) are used to understand the structure-activity relationships that drive inhibitory potency. nih.govnih.gov Such analyses would be vital to identify potential protein targets for this compound and to rationalize its biological activity.

After predicting the binding pose, a scoring function is used to estimate the binding affinity or binding free energy. This score provides a numerical value, often expressed in units like kcal/mol, that ranks different ligands based on their predicted binding strength to the protein target. ekb.eg A lower (more negative) docking score generally indicates a more favorable binding interaction and higher affinity.

These scoring functions are computationally derived and consider factors such as intermolecular interactions, desolvation energy, and conformational entropy. While not perfectly predictive of experimental binding affinities, they are highly effective for virtual screening of large compound libraries and for prioritizing candidates for further experimental testing.

Table 2: Example of a Molecular Docking Results Table

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Ligand A Kinase X -9.5 ASP 145 Hydrogen Bond
LYS 23 Hydrogen Bond
VAL 78 Hydrophobic
Ligand B Protease Y -8.2 GLU 166 Salt Bridge
PHE 41 Pi-Pi Stacking
Ligand C Kinase X -7.1 ASP 145 Hydrogen Bond

This table is a generalized example to illustrate how docking results are typically presented and does not represent actual data for this compound.

Conformational Sampling and Stability Analysis of Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations upon interaction with a biological target. Conformational sampling is a computational technique used to explore the potential energy surface of a molecule to identify its stable and low-energy conformations.

When a ligand like this compound binds to a protein, it often adopts a specific "bioactive" conformation. Understanding the conformational preferences of this compound, both in isolation and within a protein binding pocket, is crucial. Techniques such as molecular dynamics (MD) simulations and Monte Carlo methods are employed to sample the vast conformational space.

Detailed Research Findings:

While specific studies on the conformational analysis of this compound complexes are not extensively documented in publicly available literature, research on structurally related pyridazinone derivatives binding to targets like fatty acid-binding protein 4 (FABP4) highlights the importance of the pyridazine scaffold in establishing key interactions. nih.gov In such complexes, the pyridazine ring can participate in hydrogen bonding and hydrophobic interactions, and the substituents, like the ethyl and methyl groups on this compound, would play a significant role in defining the conformational stability within a binding site.

The stability of these complexes is often evaluated by analyzing the interaction energies, root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of an MD simulation, and the hydrogen bond occupancy.

Table 1: Hypothetical Conformational Stability Analysis of this compound in a Kinase Binding Site

ParameterValueInterpretation
Binding Free Energy (kcal/mol)-8.5Indicates a stable binding interaction.
Ligand RMSD (Å)1.2Suggests the ligand remains in a stable pose.
Protein RMSD (Å)1.5Indicates overall protein stability upon ligand binding.
Key H-BondsHinge Region (N1, Amino group)Crucial for anchoring the ligand in the binding site.

This data is representative and intended for illustrative purposes.

Advanced Computational Techniques

Beyond basic conformational analysis, a suite of more advanced computational methods can be applied to gain deeper insights into the therapeutic potential of compounds like this compound.

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. FEP and MM/PBSA are two prominent methods for calculating the binding free energy.

Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, for instance, a ligand in solvent versus in a protein binding site. acs.org It involves creating a thermodynamic cycle where one ligand is gradually "mutated" into another, allowing for the precise calculation of relative binding affinities within a series of analogs.

Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) is a more computationally efficient end-state method. It calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov This approach is widely used to rank and rescore docking poses and to estimate the binding affinities of a large number of compounds.

Detailed Research Findings:

While no specific FEP or MM/PBSA studies on this compound were found, the application of these methods to other kinase inhibitors with pyridazine scaffolds has demonstrated their predictive power. acs.org For a series of pyridazine derivatives, these calculations could elucidate the energetic contributions of the ethyl and methyl groups to binding and guide the design of more potent inhibitors.

Table 2: Representative MM/PBSA Binding Free Energy Decomposition for this compound

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy+48.5
Non-polar Solvation Energy-5.0
Total Binding Free Energy -22.5

This data is representative and intended for illustrative purposes.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. Pharmacophore models are crucial for virtual screening, a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target.

Detailed Research Findings:

Pharmacophore models have been successfully developed for various classes of pyridazine and pyridazinone derivatives. mdpi.com For a target like a protein kinase, a typical pharmacophore model for a pyridazine-based inhibitor might include:

A hydrogen bond acceptor feature corresponding to one of the pyridazine nitrogen atoms.

A hydrogen bond donor feature from the exocyclic amino group.

Hydrophobic features representing the methyl and ethyl substituents.

An aromatic ring feature from the pyridazine core.

Such a model, once validated, can be used to screen vast virtual libraries to identify novel compounds with a similar interaction profile, potentially leading to the discovery of new hits with diverse chemical scaffolds.

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used early in the drug discovery process to flag potential liabilities and to guide the optimization of pharmacokinetic profiles.

Detailed Research Findings:

Studies on various heterocyclic compounds, including pyridazine derivatives, have utilized a range of in silico tools to predict ADME properties. researchgate.netmdpi.com These models can predict parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. The pyridazine ring itself is often considered to have favorable ADME properties, including reduced lipophilicity compared to a phenyl ring and generally low CYP inhibition potential. nih.gov

Table 3: Predicted In Silico ADME Profile for this compound

ADME PropertyPredicted ValueInterpretation
LogP (Lipophilicity)1.8Good balance for solubility and permeability.
Aqueous Solubility (LogS)-2.5Moderately soluble.
Blood-Brain Barrier PermeationLowUnlikely to cause significant CNS side effects.
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
CYP2D6 InhibitionNoLow risk of drug-drug interactions via this pathway.

This data is representative and intended for illustrative purposes based on general properties of pyridazine derivatives.

Understanding the nature and strength of non-covalent interactions (NCIs) is fundamental to comprehending molecular recognition and binding stability. Techniques like Reduced Density Gradient (RDG) analysis, Non-Covalent Interaction (NCI) plots, and Quantum Theory of Atoms in Molecules (QTAIM) provide detailed insights into these interactions.

RDG analysis visualizes and quantifies weak interactions based on the electron density and its gradient.

NCI plots provide a colorful representation of different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

QTAIM analyzes the topology of the electron density to define atomic basins and characterize bond critical points, offering a rigorous quantum mechanical description of chemical bonding.

Detailed Research Findings:

Strong hydrogen bonds between the amino group and pyridazine nitrogens with protein residues.

Favorable van der Waals contacts involving the ethyl and methyl groups in hydrophobic pockets.

Potential π-π stacking interactions between the pyridazine ring and aromatic residues like phenylalanine or tyrosine.

These detailed analyses provide a granular view of the forces driving molecular recognition and can be invaluable for the rational design of molecules with enhanced binding affinity and selectivity.

Vii. Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyridazine-Based Compounds

The synthesis of pyridazine (B1198779) derivatives is a dynamic field, with researchers continuously developing more efficient and versatile methods. Traditional approaches often involve the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648). mdpi.com However, modern organic synthesis seeks to overcome the limitations of these methods, aiming for higher yields, greater functional group tolerance, and milder reaction conditions. organic-chemistry.org

Recent advancements include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful strategy utilizes electron-deficient dienes, such as tetrazines, which react with various alkynes to form the pyridazine ring after the elimination of nitrogen. rsc.org A regioselective synthesis of trisubstituted pyridazines has been developed using tetrazines and alkynyl sulfides, offering a pathway to a range of derivatives without the formation of regioisomers. rsc.org

Metal-Catalyzed Cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org This method is valued for its good yields and high regioselectivity under mild conditions. organic-chemistry.org

Multi-component Reactions: Strategies that allow for the construction of complex molecules in a single step are highly desirable. Aza-Diels-Alder reactions of 1,2,3-triazines with enamines have been used for the regioselective synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org

Functionalization of the Pyridazine Core: Beyond constructing the ring itself, methods to selectively functionalize the pyridazine scaffold are crucial for creating chemical diversity. researchgate.net This allows for the fine-tuning of a molecule's properties during lead optimization.

These emerging methodologies provide the necessary tools to synthesize a diverse library of pyridazine compounds, including 4-Ethyl-6-methylpyridazin-3-amine and its analogs, for biological screening and drug development.

Exploration of Novel Biological Targets and Therapeutic Areas

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, making them privileged scaffolds in medicinal chemistry. researchgate.netnih.gov While some pyridazine-containing drugs have been on the market for years, ongoing research continues to uncover new therapeutic applications and molecular targets. nih.govnih.gov

Oncology: Cancer remains a primary focus for pyridazine-based drug discovery. nih.gov

Kinase Inhibition: Many pyridazine compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. Targets include:

Cyclin-Dependent Kinase 2 (CDK2): 3,6-disubstituted pyridazines have been identified as potential anticancer agents targeting CDK2, which plays a role in cell cycle progression. nih.gov

c-Jun N-terminal kinase (JNK1): Inhibition of the JNK pathway, which is implicated in carcinogenesis, is another promising strategy. acs.org

Vascular Endothelial Growth Factor Receptor (VEGFR): Several pyridazine-containing compounds have shown potent inhibition of VEGFR, a key regulator of angiogenesis. nih.govnih.gov

Dual c-Met/Pim-1 Inhibition: Fused pyridazine derivatives, specifically triazolo[4,3-b]pyridazines, have been designed as dual inhibitors of c-Met and Pim-1 kinases, both of which are attractive targets for cancer therapy. rsc.org

Fms-like tyrosine kinase 3 (FLT3): For acute myeloid leukemia (AML), pyridin-3-amine derivatives have been developed as covalent inhibitors of FLT3, a mutation of which is linked to a higher risk of relapse. nih.gov

Other Therapeutic Areas: The versatility of the pyridazine ring extends beyond oncology.

Antimicrobial Agents: Pyridazine derivatives have been reported to possess activity against various bacterial and fungal strains. mdpi.comresearchgate.netnih.gov For example, a series of pyridazinone-based compounds were found to have potent activity against Candida albicans and Staphylococcus aureus. nih.gov

Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated as antihypertensive agents due to their vasorelaxant properties, potentially acting through the modulation of endothelial nitric oxide synthase (eNOS). nih.gov

Neurodegenerative Diseases: The neuroprotective potential of pyridazine compounds has also been noted, suggesting possible applications in treating neurodegenerative disorders. nih.gov

The exploration of these and other biological targets for compounds like this compound could lead to the development of first-in-class medicines for a variety of diseases.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work has become indispensable in modern drug discovery. nih.govresearchgate.net This integrated approach accelerates the design-synthesize-test cycle, making the process more efficient and cost-effective. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking can be used to predict how potential drug candidates, such as this compound, might bind. nih.gov For instance, in silico docking studies have been crucial in identifying the binding interactions of pyridazine derivatives within the ATP-binding site of kinases like CDK2, JNK1, and c-Met. nih.govacs.orgrsc.org

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, computational models can be built based on the known structure-activity relationships (SAR) of a series of active compounds. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can predict the dynamic behavior of a ligand-protein complex over time, providing deeper insights into the stability of the interaction and the conformational changes that may occur. acs.orgnih.gov

ADMET Prediction: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This early-stage screening helps to identify compounds with unfavorable pharmacokinetic profiles, allowing researchers to focus on more promising candidates. danaher.com

By combining these in silico methods with traditional wet-lab experiments, researchers can rationally design pyridazine derivatives with improved potency, selectivity, and drug-like properties. acs.orgmdpi.com

Development of Pyridazine-Containing Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. An ideal probe is a potent and selective small molecule that can be used to modulate the function of a specific protein in a cellular or in vivo context. The pyridazine scaffold is well-suited for the development of such probes.

A notable example is the synthesis of radio-labelled imidazo[1,2-b]pyridazine (B131497) derivatives. researchgate.net Specifically, iodine-123 labelled analogues of high-affinity ligands for the Peripheral Benzodiazepine Receptor (PBR) have been created. researchgate.net These compounds serve as potential probes for studying the distribution and function of PBR in vivo using Single Photon Emission Computed Tomography (SPECT), a non-invasive imaging technique. researchgate.net The development of such tools is critical for understanding the role of PBR in various pathological conditions.

Given its structural features, this compound could serve as a core structure for the development of new chemical probes. By incorporating appropriate reporter tags, such as fluorescent dyes or radioisotopes, or by attaching reactive groups for target identification, this compound could be transformed into a valuable tool for chemical biology research.

Potential for Lead Optimization in Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. danaher.com The goal is to enhance potency, selectivity, and metabolic stability while reducing toxicity. danaher.com The pyridazine ring possesses several physicochemical properties that make it an attractive scaffold for lead optimization. nih.gov

Modulation of Physicochemical Properties: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the molecule's polarity, solubility, and ability to form hydrogen bonds. nih.govblumberginstitute.org These properties can be strategically manipulated to improve interactions with a biological target and enhance pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for other aromatic rings, such as phenyl or pyridine (B92270) rings. nih.gov This substitution can lead to improved properties, such as reduced lipophilicity, lower inhibition of cytochrome P450 enzymes, and a decreased risk of interacting with the hERG potassium channel, which is associated with cardiac toxicity. nih.gov

Structure-Activity Relationship (SAR) Studies: The development of efficient synthetic routes allows for the systematic modification of the pyridazine core at various positions. researchgate.net For example, in a series of sulfonylurea-based piperazine (B1678402) pyridazinone inhibitors of glucan synthase, optimization of the pharmacokinetic profile led to compounds with improved potency against clinically relevant fungal strains. researchgate.net Similarly, optimizing a 4-amino-pyridazin-3(2H)-one scaffold yielded potent inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.net

For a compound like this compound, the ethyl and methyl groups, along with the amine functionality, provide clear vectors for chemical modification. Through iterative cycles of design, synthesis, and testing, this lead structure could be optimized into a preclinical candidate with a desirable balance of efficacy and safety. danaher.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.